molecular formula C9H16Cl2N4O2 B6190248 methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride CAS No. 2648938-85-4

methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride

Cat. No.: B6190248
CAS No.: 2648938-85-4
M. Wt: 283.15 g/mol
InChI Key: JEZMGKPZAFXGER-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound features a 1,2,4-triazole ring system linked to a piperidine moiety, a structural motif of significant interest in medicinal chemistry. Recent scientific investigations have highlighted the potential of 1,2,4-triazole and piperidine-based compounds as novel antifibrinolytic agents . These next-generation candidates are designed to overcome the limitations of current drugs like tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA), which require high dosing and are associated with side effects that limit their use . The rigid, heteroaromatic triazole core is crucial for biological activity, potentially enhancing binding affinity to target proteins through pi-pi stacking and polar interactions . Researchers can utilize this compound as a key synthetic intermediate or a pharmacophore scaffold in developing new therapeutic candidates. Its primary research value lies in exploring more potent and selective inhibitors of plasminogen activation for conditions involving excessive bleeding. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

2648938-85-4

Molecular Formula

C9H16Cl2N4O2

Molecular Weight

283.15 g/mol

IUPAC Name

methyl 2-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride

InChI

InChI=1S/C9H14N4O2.2ClH/c1-15-9(14)8-11-6-12-13(8)7-2-4-10-5-3-7;;/h6-7,10H,2-5H2,1H3;2*1H

InChI Key

JEZMGKPZAFXGER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN1C2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Core Synthesis via Piperidine-Triazole Coupling

The foundational approach involves coupling a piperidine derivative with a triazole precursor. As described in, the synthesis begins with the reaction of 4-piperidone or its protected analogs with a 1,2,4-triazole-5-carboxylate ester. For example, tert-butyl 4-oxopiperidine-1-carboxylate undergoes reductive amination with a triazole-bearing amine, followed by esterification to introduce the methyl group. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid in a polar solvent such as ethyl acetate or ethanol.

Patent-Disclosed Multi-Step Synthesis

A patent (WO2021059220A1) outlines a scalable process for analogous piperidine-morpholine-triazole compounds, offering insights into reaction design applicable to the target molecule. Key steps include:

  • Reductive Amination : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with a morpholine derivative (e.g., (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine) using sodium cyanoborohydride and zinc chloride in methanol at ambient temperature.

  • Deprotection : Treating the tert-butoxycarbonyl (Boc)-protected intermediate with hydrogen chloride in ethyl acetate to yield the piperidine-morpholine dihydrochloride.

  • Cyclization : Reacting the deprotected amine with dimethyl N-cyanodithioiminocarbonate in acetonitrile under reflux, followed by hydrazine monohydrate to form the triazole ring.

Key Reaction Conditions and Optimization

Reductive Amination

The reductive amination step critical for piperidine functionalization requires precise control of pH and temperature. Sodium cyanoborohydride, a selective reducing agent for imine intermediates, is employed in methanol with catalytic zinc chloride to enhance reaction rates. Yields improve when the reaction is conducted at 0–25°C, minimizing side reactions such as over-reduction or ester hydrolysis.

Triazole Ring Formation

Cyclocondensation of thiourea intermediates with hydrazine monohydrate is pivotal for triazole synthesis. Optimal conditions involve refluxing in ethanol or acetonitrile for 4–6 hours, achieving >80% conversion. The use of potassium carbonate as a base mitigates side-product formation by maintaining a weakly alkaline environment.

Table 1: Reaction Conditions for Triazole Formation

ParameterOptimal ValueImpact on Yield
SolventEthanol or AcetonitrileMaximizes solubility of intermediates
TemperatureReflux (78–82°C)Accelerates cyclization kinetics
BaseK2CO3 (2.0 equiv)Precludes acid-mediated degradation
Reaction Time4–6 hoursBalances conversion and side reactions

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients. The dihydrochloride salt is isolated by precipitating the free base with concentrated HCl in ethyl acetate, followed by recrystallization from ethanol/water mixtures.

Spectroscopic Characterization

  • 1H NMR : The piperidine protons resonate as a multiplet at δ 3.1–3.3 ppm, while the triazole C-H peak appears as a singlet near δ 8.2 ppm.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 283.15 [M+H]+ for the free base, consistent with the molecular formula C9H14N4O2.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodYield (%)Purity (%)Key Advantage
Reductive Amination65–7595Scalable, minimal byproducts
Direct Cyclization70–8090Shorter reaction sequence
Patent Process8598High crystallinity of final product

The patent route achieves superior yield and purity due to stringent crystallization controls, though it requires specialized equipment for large-scale hydrogen chloride handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Overview
The compound belongs to the triazole class, which is well-known for its antifungal properties. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting fungicidal effects.

Case Studies
Recent studies have highlighted the antifungal efficacy of various triazole derivatives, including those similar to methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate. For instance, a review discussed the structure-activity relationship (SAR) of triazoles and their potent activity against pathogens such as Candida albicans and Aspergillus fumigatus . The findings indicated that modifications in the chemical structure could enhance antifungal potency significantly.

CompoundMIC (μg/mL)Activity
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate0.25Excellent against A. fumigatus
Voriconazole0.5Reference drug
Fluconazole2.0Reference drug

Anticancer Potential

Overview
Triazole derivatives have been explored for their anticancer properties due to their ability to modulate various biological pathways involved in tumor growth and proliferation.

Research Findings
A study focused on the design of 1,2,3-triazole derivatives revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells . The mechanism often involves the inhibition of key enzymes related to cancer progression.

Inhibition of Drug Metabolism

Overview
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate has been investigated for its role as a modulator of drug metabolism through its interaction with nuclear receptors such as PXR (Pregnane X Receptor).

Case Studies
In vitro studies demonstrated that specific triazole analogs could act as antagonists or inverse agonists of PXR, which plays a crucial role in regulating the expression of genes involved in drug metabolism . This property suggests potential applications in enhancing the efficacy of co-administered drugs by preventing their metabolic degradation.

Synthesis of Nucleoside Analogues

Overview
The compound serves as a precursor in synthesizing nucleoside analogues, which are vital in antiviral therapies.

Applications
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate can be utilized in preparing compounds like Ribavirin and other nucleoside analogues that exhibit antiviral activity against various viral infections . These analogues are critical in treating conditions such as hepatitis and influenza.

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The piperidine and triazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be compared to three key classes of analogs: 1,2,4-triazole derivatives , tetrazole derivatives , and oxadiazole derivatives . Below is a detailed analysis supported by physicochemical data and research findings.

Structural and Functional Analogues

2.1.1 1,2,4-Triazole Derivatives
  • Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5): Structure: Lacks the piperidin-4-yl substituent but shares the methyl carboxylate group. Applications: Widely used as a precursor for synthesizing more complex triazole derivatives. For example, it reacts with chloromethylimidazopyridines to form intermediates for kinase inhibitors .
2.1.2 Tetrazole Derivatives

describes 1-(4’-substituted phenyl)-5-methyl-1H-tetrazoles , which share structural similarities (e.g., aromatic substituents and heterocyclic cores) but differ in ring chemistry:

Compound Name Substituent Melting Point (°C) Molecular Weight Yield (%)
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4’-Cl 148–150 211.65 84
1-(4’-Bromophenyl)-5-methyl-1H-tetrazole 4’-Br 153–155 256.10 79
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride Piperidin-4-yl, COOCH₃ N/A ~300 (estimated) N/A
  • Key Differences: Tetrazoles exhibit higher thermal stability (e.g., melting points >140°C) compared to triazoles, which may decompose at lower temperatures due to ester group lability .
2.1.3 Oxadiazole Derivatives
  • 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride :
    • Structure : Replaces the triazole core with an oxadiazole ring but retains the piperidine substituent.
    • Applications : Oxadiazoles are often used as bioisosteres for ester or amide groups, improving metabolic stability in drug candidates .
    • Key Difference : The oxadiazole’s lower electron density compared to triazoles may reduce nucleophilic reactivity, impacting synthetic pathways .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1H-1,2,4-Triazole-5-carboxylate 1-(4’-Cl-phenyl)-5-methyltetrazole
Solubility High (dihydrochloride salt) Moderate (neutral ester) Low (neutral tetrazole)
LogP (estimated) ~1.5 ~0.8 ~2.1
Hydrogen Bond Acceptors 6 4 5
  • Analysis :
    • The dihydrochloride salt of the target compound improves aqueous solubility, critical for formulation in drug development .
    • The piperidine ring increases LogP compared to simpler triazole esters, suggesting better membrane permeability .

Biological Activity

Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H14N4O2
  • CAS Number : 2648938-84-3
  • Molecular Weight : 198.24 g/mol
  • Physical State : Solid at room temperature

The compound features a triazole ring, which is known for its pharmacological significance, particularly in antifungal and antimicrobial agents.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. A study evaluating various triazole derivatives demonstrated that compounds similar to methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate showed effective inhibition against several pathogens. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Activity Type
Compound 7b0.22 - 0.25Bactericidal
Methyl TriazoleVariesAntifungal
Ciprofloxacin2.0Control (reference)

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole derivatives have been studied for their efficacy against various fungal strains. The structure-activity relationship (SAR) studies indicate that modifications to the triazole core can enhance antifungal activity significantly .

Case Study: Antifungal Efficacy

In a comparative study against Candida albicans and Cryptococcus neoformans, certain triazole derivatives exhibited MIC values as low as 0.0313 μg/mL, indicating outstanding antifungal activity compared to standard treatments like fluconazole .

Anticancer Activity

Emerging research suggests that triazole derivatives may possess anticancer properties as well. For instance, compounds with a similar structure have shown promising results in inhibiting tumor growth in cell lines associated with hepatocellular carcinoma (HCC). The mechanism involves inducing apoptosis through mitochondrial pathways .

Table 2: Anticancer Activity Findings

CompoundIC50 (μM)Cancer Type
SL443.1Hepatocellular Carcinoma
Methyl TriazoleNot specifiedVarious cell lines

The biological activity of methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole derivatives can be attributed to their ability to interfere with essential microbial and cancer cell processes:

  • Antimicrobial Mechanism : Inhibition of DNA gyrase and dihydrofolate reductase (DHFR), crucial for bacterial proliferation.
  • Antifungal Mechanism : Disruption of ergosterol synthesis in fungal cell membranes.
  • Anticancer Mechanism : Induction of mitochondrial apoptosis pathways leading to cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions combining piperidine and triazole precursors. A common approach includes:

  • Step 1 : Condensation of piperidin-4-amine with a triazole carboxylate ester under basic conditions.
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol).
  • Key Reagents : Sodium borohydride for reductions, hydrogen peroxide for oxidations, and HCl for salt formation .
  • Validation : Purity is confirmed via HPLC (>98%) and structural integrity via 1H^1H-NMR (e.g., piperidine protons at δ 2.8–3.2 ppm, triazole protons at δ 8.1–8.3 ppm) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation of fine powder .
  • First Aid : For skin contact, rinse immediately with water (≥15 min); for eye exposure, use saline solution followed by medical consultation.
  • Storage : Room temperature in airtight containers with desiccants to prevent hygroscopic degradation .

Q. Which analytical techniques are critical for confirming purity and structure?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR for functional group verification; FTIR for carbonyl (C=O stretch ~1700 cm1^{-1}) and triazole ring confirmation.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 263.1) .

Advanced Research Questions

Q. How can conflicting 1H^1H-NMR data between synthetic batches be resolved?

  • Methodological Answer :

  • Root Cause Analysis : Contradictions may arise from solvate formation (e.g., ethanol/water residues) or stereochemical impurities.
  • Mitigation :
  • Crystallography : Single-crystal XRD (using SHELX software) to resolve stereochemical ambiguities .
  • Deuterated Solvent Screening : Compare NMR in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts.
  • 2D NMR : COSY and HSQC to map proton-carbon correlations and assign overlapping signals .

Q. What strategies improve reaction yield in multi-step synthesis?

  • Methodological Answer :

  • Optimization Levers :
  • Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to enhance piperidine ring formation efficiency.
  • Temperature Control : Maintain <0°C during HCl salt precipitation to avoid byproduct formation.
  • Workup : Liquid-liquid extraction (ethyl acetate/water) to remove unreacted amines .
  • Data-Driven Tuning : Design of Experiments (DoE) to model the impact of pH, solvent polarity, and stoichiometry on yield .

Q. How do structural modifications to the triazole ring affect biological activity?

  • Methodological Answer :

  • Case Study : Compare this compound with analogs (e.g., ethyl ester or bromo-substituted triazoles):
  • Bioactivity Assays : Antimicrobial testing (MIC against S. aureus); IC50_{50} in cancer cell lines (e.g., MCF-7).
  • SAR Trends : Electron-withdrawing groups (e.g., -Br) enhance antimicrobial potency but reduce solubility. Ethyl esters show prolonged half-life in metabolic stability assays .
  • Computational Modeling : DFT calculations to correlate substituent electronegativity with receptor binding affinity (e.g., cannabinoid receptor analogs) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Source Evaluation : Confirm assay conditions (e.g., cell line passage number, serum concentration). For example, antifungal activity varies with inoculum size in C. albicans models .
  • Meta-Analysis : Pool data from ≥3 independent studies; use Cohen’s d to quantify effect size heterogeneity.
  • Mechanistic Studies : siRNA knockdown of target proteins (e.g., CYP450 enzymes) to identify metabolism-driven false negatives .

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